molecular formula C11H15ClF3N B2716176 (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1391546-16-9

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2716176
CAS No.: 1391546-16-9
M. Wt: 253.69
InChI Key: CJNUAORXKUDOAK-PPHPATTJSA-N
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Description

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a compound known for its significant pharmacological properties. It is a chiral amine with a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule in medicinal chemistry. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which are crucial for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and (S)-2-methylpropan-1-amine.

    Reductive Amination: The key step involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with (S)-2-methylpropan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Hydrochloride Formation: The final step is the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride stands out due to its unique combination of a chiral center and a trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for drug development and research .

Properties

IUPAC Name

(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNUAORXKUDOAK-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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